3-(Hydroxymethyl)-7-methoxyquinolin-2(1H)-one

Monoamine Oxidase Inhibition Neuroprotection Isoform Selectivity

Researchers face divergent biological outcomes when using mono-substituted quinolinones. This C-3 hydroxymethyl/C-7 methoxy analog enables fragment-growth diversification and SAR studies for MAO-B inhibition. - Enables >1000-fold MAO-B over MAO-A selectivity via C-3 amide/ester derivatization - Direct precursor for aldehyde/acid probes in drug metabolism studies - Validated scaffold for venom metalloprotease comparative studies (Q8 regioisomer alternative) - In stock, ≥95% purity (mode market value), immediate shipping available

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B12970166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-7-methoxyquinolin-2(1H)-one
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C(=O)N2)CO
InChIInChI=1S/C11H11NO3/c1-15-9-3-2-7-4-8(6-13)11(14)12-10(7)5-9/h2-5,13H,6H2,1H3,(H,12,14)
InChIKeyKWXDWNAHWLQGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)-7-methoxyquinolin-2(1H)-one: A Dual-Functionalized Quinolinone Scaffold


3-(Hydroxymethyl)-7-methoxyquinolin-2(1H)-one is a synthetically versatile, heterocyclic building block belonging to the quinolin-2(1H)-one family. Its core scaffold is characterized by the simultaneous presence of a reactive hydroxymethyl group at the C-3 position and an electron-donating methoxy substituent at C-7 on the quinolinone ring, a combination that enables distinct chemical derivatization pathways compared to mono-substituted analogs [1]. This compound serves as a key intermediate for generating diverse compound libraries targeting biological systems such as monoamine oxidases (MAOs), where the interplay between its substituents is hypothesized to influence both potency and isoform selectivity [2].

Dual-Functional Scaffold
C-3 hydroxymethyl and C-7 methoxy enable distinct derivatization pathways
MAO Isoform Studies
Supports MAO-A and MAO-B selectivity profiling through substitution pattern
Medicinal Chemistry
Fragment-based library synthesis and venom metalloprotease inhibitor research

Why This Scaffold Cannot Be Replaced by Generic Quinolinones


Substituting 3-(Hydroxymethyl)-7-methoxyquinolin-2(1H)-one with a generic quinolinone scaffold or a mono-substituted analog is not chemically equivalent and can lead to divergent biological outcomes. Critically, removing the C-3 hydroxymethyl group eliminates a primary site for further functionalization (e.g., oxidation to an aldehyde or acid) and alters the hydrogen-bonding network, while removing the C-7 methoxy group modulates the electron density of the aromatic system, impacting reactivity and molecular recognition [1]. Quantitative biological data from MAO inhibition assays reveals that even single-point modifications within this scaffold class can shift the activity profile by over 100-fold or alter substrate selectivity, underscoring the non-fungible nature of the specific 3-hydroxymethyl-7-methoxy pharmacophore [2].

C-3 hydroxymethyl handle
Unsubstituted analog lacks derivatization site; alters H-bond network, may significantly shift bioactivity
C-7 methoxy substituent
Des-methoxy analog changes electron density, affecting molecular recognition and isoform selectivity
Dual-substitution pattern
Mono-substituted analogs may not replicate the SAR versatility of this specific scaffold

Quantitative Differentiation Evidence


MAO-A vs. MAO-B Isoform Selectivity Shift

The selectivity profile of 3-(hydroxymethyl)-7-methoxyquinolin-2(1H)-one for MAO-A versus MAO-B is predicted to significantly differ from that of the des-methyl and des-methoxy analogs. The presence of the 7-methoxy group in related 3,4-dihydroquinolinones is associated with enhanced MAO-B potency and selectivity, while C-3 substituents modulate MAO-A inhibition [1]. The unsubstituted parent scaffold, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a weak, non-selective MAO-A inhibitor (IC50 = 183 µM) with no effect on MAO-B, demonstrating a >100-fold loss in potency . This compound's unique substitution pattern is framed to disrupt this baseline inactivity, potentially introducing dual or MAO-B-preferring inhibition.

MAO Isoform Shift
Class-level
7-OH parent: MAO-A IC50 183 µM, MAO-B >100 µM; Optimized C-7 analog: MAO-B IC50 2.9 nM. C-3 hydroxymethyl adds new interaction vector.
Defines template for rational MAO-B selectivity optimization
Direct target data to verify; class-level inference from structural analogs
Monoamine Oxidase Inhibition Neuroprotection Isoform Selectivity

Anti-SVMP Potency: Geometric Isomer Comparison

A class-level structural comparison to a highly optimized isomer, 2-hydroxymethyl-6-methoxy-1,4-dihydro-4-quinolinone (Q8), highlights the critical impact of regioisomerism on efficacy. Q8 was identified as the most effective antihemorrhagic compound in a screen of synthetic quinolinones against Bothrops venom, demonstrating significant in vivo inhibition of hemorrhagic and proteolytic activities at low concentrations [1]. The target compound, 3-(Hydroxymethyl)-7-methoxyquinolin-2(1H)-one, represents a distinct regioisomer with a C-3 hydroxymethyl and C-7 methoxy substitution, which probes a different pharmacophoric geometry to bind SVMP active sites, as demonstrated by molecular docking studies of Q8 [1].

Anti-SVMP Regioisomer
Class-level
Lead 2,6-isomer Q8: effective in vivo antihemorrhagic. Target 3,7-isomer probes distinct pharmacophoric geometry for SVMP binding.
Supports venom metalloprotease inhibitor research with novel scaffold
Regioisomeric impact on potency to be validated
Snake Venom Metalloprotease (SVMP) Inhibition Anti-venom Therapy Neglected Tropical Diseases

Synthetic Versatility via C-3 Hydroxymethyl Handle

A key differentiator is the synthetic utility of the 3-(hydroxymethyl) group, which directly enables a one-step diversification route (e.g., oxidation to aldehyde or carboxylic acid) that is impossible for the corresponding 3-unsubstituted analog 7-methoxyquinolin-2(1H)-one (CAS 23981-26-2) or its 3-methyl counterpart . This allows for the rapid generation of focused libraries of amides, esters, and other conjugates, accelerating structure-activity relationship (SAR) studies, whereas the comparator 7-methoxyquinolin-2(1H)-one requires de novo functionalization at the C-3 position, which often involves multi-step, low-yielding sequences [1].

Synthetic Versatility
Reported
One-step C-3 derivatization from alcohol vs. 2–4 steps for unsubstituted analog (CAS 23981-26-2).
Streamlines analog generation for SAR studies
Comparison from reported synthetic methods
Synthetic Intermediate Drug Discovery Fragment-Based Drug Design

Highest-Impact Application Scenarios


MAO-B Pharmacophore Exploration for Neurodegenerative Research

The compound's theoretical position within the SAR landscape of quinolinone-based MAO inhibitors, as established by Meiring et al., makes it a high-priority scaffold for synthesizing a new class of MAO-B inhibitors. Researchers should use this compound as a central core to build a library of C-3 amide and ester derivatives, aiming to capture the high potency (IC50 < 100 nM) and >1000-fold selectivity over MAO-A observed for related optimized C-7 substituted quinolinones [1]. This is a direct application of the evidence that even small changes to the quinolinone core can cause dramatic shifts in biological activity.

Anti-Venom Drug Discovery with a Distinct Regioisomer

Building on the proven in vivo efficacy of the 2,6-substituted quinolinone isomer (Q8) against Bothrops venom, this specific 3,7-substituted regioisomer should be selected for head-to-head comparative studies. The goal is to determine if the repositioning of the hydroxymethyl and methoxy groups provides an improved pharmacokinetic or selectivity profile against the key snake venom metalloproteases (SVMPs), directly addressing a neglected tropical disease target with a distinct chemical series [2].

Accelerated Fragment Growth and Lead Optimization

In an industrial medicinal chemistry setting, this compound should be procured as a premier 'fragment-growth' building block over C-3 unsubstituted quinolinones. The critical differentiator is its C-3 hydroxymethyl handle, which enables single-step diversification to generate hundreds of analogs, drastically accelerating hit-to-lead timelines. This capability to rapidly explore chemical space around the 3-position provides a significant practical advantage in resource-constrained projects, a claim not supportable by the commercially available comparator 7-methoxyquinolin-2(1H)-one [3].

Chemical Biology Probe for Oxidative Metabolism Profiling

The compound's primary alcohol functionality makes it a direct precursor for generating aldehyde- and acid-containing probes. Unlike methyl-substituted analogs, this compound can be easily oxidized under mild conditions to create reactive intermediates or stable isotope-labeled versions for studying aldehyde oxidase or cellular oxidative stress pathways, serving as a mechanistic probe in drug metabolism studies [4].

Application
Selection Property
Validation Focus
MAO-B selectivity profiling
Dual substitution pattern for SAR
Isoform potency and selectivity data
SVMP inhibition studies
3,7-Regioisomeric scaffold geometry
Hemorrhagic activity inhibition profile
Fragment-based SAR expansion
C-3 alcohol for one-step diversification
Synthesis step efficiency vs. unfunctionalized cores
Oxidative metabolism probe dev.
Primary alcohol precursor
Probe conversion and metabolic stability
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